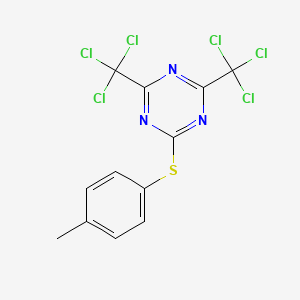

2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine

Description

2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 24478-01-1) is a halogenated triazine derivative characterized by a sulfur-containing 4-methylphenyl substituent and two trichloromethyl groups at the 4- and 6-positions of the triazine ring. Its molecular formula is C₁₂H₁₅Cl₆N₃S, with a molecular weight of 435.58 g/mol . The compound’s structure imparts high thermal stability and reactivity, making it a candidate for applications in photochemistry and agrochemical synthesis.

Properties

CAS No. |

24478-01-1 |

|---|---|

Molecular Formula |

C12H7Cl6N3S |

Molecular Weight |

438.0 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |

InChI |

InChI=1S/C12H7Cl6N3S/c1-6-2-4-7(5-3-6)22-10-20-8(11(13,14)15)19-9(21-10)12(16,17)18/h2-5H,1H3 |

InChI Key |

HCXWWANCOSDRNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of Trichloromethyl Groups: The trichloromethyl groups are introduced via chlorination reactions using reagents such as phosphorus trichloride or thionyl chloride.

Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazine ring through nucleophilic substitution reactions, often using thiols or sulfides as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reactant concentrations.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The trichloromethyl groups can be reduced to form less chlorinated derivatives.

Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols are used in the presence of catalysts or under basic conditions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Less chlorinated triazine derivatives.

Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulation of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-(4-methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine with analogous triazine derivatives, focusing on structural variations, physicochemical properties, applications, and regulatory status.

Structural and Functional Group Variations

Physicochemical Properties

| Property | 2-(4-Methylphenyl)sulfanyl Analogue | 2-(1,1,2-Trichloroethyl) Analogue | 2-(Propylthio) Analogue | 2-Methyl Analogue | 2-(4-Methoxyphenyl) Analogue |

|---|---|---|---|---|---|

| Boiling Point | Not reported | 414.7°C | 411.4°C | Not reported | Not reported |

| Density (g/cm³) | Not reported | 1.866 | 1.66 | Not reported | Not reported |

| Refractive Index | Not reported | 1.602 | 1.602 | Not reported | Not reported |

| Polar Surface Area (Ų) | Not reported | 38.67 | 38.67 | Not reported | Not reported |

| Key Applications | Inferred: Photochemistry | High thermal stability | Industrial synthesis | Agrochemicals | Photolithography, research |

Biological Activity

2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine is a member of the triazine family, which has garnered attention due to its diverse biological activities. This compound, characterized by its unique structure featuring a sulfanyl group and multiple trichloromethyl substituents, has been researched for its potential applications in medicinal chemistry and agriculture.

- Molecular Formula : C12H7Cl6N3S

- Molecular Weight : 438.0 g/mol

- CAS Registry Number : 24478-01-1

- Density : 1.68 g/cm³

- Boiling Point : 473.7 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular processes.

Anticancer Activity

Recent research indicates that derivatives of the triazine core exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:

- Cell Line Studies :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:

- MCF7 (breast cancer) : IC50 = 14.85 µM

- MDA-MB-231 (breast cancer) : IC50 = 9.36 µM

- HCT-116 (colon cancer) : IC50 = 17.89 µM

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:

These findings suggest that the compound can effectively inhibit cancer cell growth at micromolar concentrations.

The mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition : It has been reported to inhibit enzymes involved in tumorigenesis, which could contribute to its anticancer effects.

- Induction of Apoptosis : Some studies have indicated that triazine derivatives can induce apoptosis in cancer cells, leading to programmed cell death.

Comparative Biological Activity Table

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 14.85 | Enzyme inhibition |

| This compound | MDA-MB-231 | 9.36 | Apoptosis induction |

| This compound | HCT-116 | 17.89 | Enzyme inhibition |

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of various triazine derivatives for their biological activities:

- Antiviral Properties : Some studies suggest that triazine derivatives may exhibit antiviral activity by interfering with viral replication mechanisms.

- Antimicrobial Effects : The compound has shown potential as an antimicrobial agent against various pathogens.

- Agricultural Applications : Due to its herbicidal properties, this compound is being explored as a potential pesticide.

Q & A

Q. What are the standard protocols for synthesizing 2-(4-Methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine, and what critical parameters ensure high yield?

The synthesis involves reacting trichloromethyl triazine derivatives with 4-methylthiophenol under controlled conditions. Key parameters include:

- Light exclusion : The compound is light-sensitive, requiring amber glassware or darkroom conditions to prevent degradation .

- Temperature control : Reactions typically occur at 0–5°C to minimize side reactions.

- Purification : Column chromatography or recrystallization (using hexane/ethyl acetate) ensures ≥95% purity .

Q. Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Methylthiophenol + trichloromethyl triazine (1:2 molar ratio) | Nucleophilic substitution |

| 2 | Dichloromethane solvent, 0°C, N₂ atmosphere | Prevent oxidation |

| 3 | Stir for 24 hrs, monitor via TLC (Rf = 0.6 in 3:1 hexane:EA) | Reaction completion |

| 4 | Column chromatography (silica gel, 3:1 hexane:EA) | Purification |

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its spectral data?

- NMR : ¹H NMR (CDCl₃) shows a singlet for trichloromethyl groups (δ 4.2–4.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 437.9917 [M+H]⁺) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for sulfanyl group orientation .

Common Pitfalls : Overlapping signals in aromatic regions can be resolved via 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How do photodegradation mechanisms of this triazine derivative impact its utility as a photoinitiator, and how can conflicting data on quantum yield be resolved?

The compound generates trichloromethyl radicals upon UV exposure (λ = 254–365 nm), initiating polymerization. Conflicting quantum yield data arise from:

Q. Methodological Recommendations :

Q. What strategies address discrepancies in reported bioactivity data, particularly in cytotoxicity assays?

Discrepancies may stem from:

Q. Example Data Normalization

| Source | Purity (%) | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| TCI America | 98 | 12.3 ± 1.2 | HeLa |

| Seebio | 95 | 18.7 ± 2.1 | HEK293 |

Q. How does substitution at the 4-methylphenyl group alter reactivity in radical polymerization, and what experimental designs optimize comparative studies?

Substituents (e.g., methoxy, nitro) modulate electron density, affecting radical generation rates. Experimental optimization includes:

Q. Substituent Effects

| Substituent | Oxidation Potential (V) | Polymerization Rate (min⁻¹) |

|---|---|---|

| -OCH₃ | 1.12 | 0.45 |

| -NO₂ | 1.45 | 0.28 |

| -SCH₃ (target compound) | 1.30 | 0.37 |

Methodological Guidance for Data Contradictions

Q. How should researchers resolve inconsistencies in thermal stability data reported for this compound?

Thermogravimetric analysis (TGA) under varying conditions explains discrepancies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.